molecular formula C6H4FNS B11922655 4-Ethynyl-2-(fluoromethyl)thiazole

4-Ethynyl-2-(fluoromethyl)thiazole

Cat. No.: B11922655
M. Wt: 141.17 g/mol
InChI Key: BEYBQCYNCYFGNF-UHFFFAOYSA-N
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Description

4-Ethynyl-2-(fluoromethyl)thiazole is a heterocyclic organic compound with the molecular formula C6H4FNS and a molecular weight of 141.17 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of an ethynyl group and a fluoromethyl group attached to the thiazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-(fluoromethyl)thiazole typically involves the reaction of appropriate thiazole precursors with ethynyl and fluoromethyl reagents under controlled conditions. One common method involves the use of 2-(fluoromethyl)thiazole as a starting material, which is then subjected to ethynylation reactions using ethynylating agents such as ethynyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-(fluoromethyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-(fluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethynyl and fluoromethyl groups, which enhance its reactivity and biological activity.

Properties

Molecular Formula

C6H4FNS

Molecular Weight

141.17 g/mol

IUPAC Name

4-ethynyl-2-(fluoromethyl)-1,3-thiazole

InChI

InChI=1S/C6H4FNS/c1-2-5-4-9-6(3-7)8-5/h1,4H,3H2

InChI Key

BEYBQCYNCYFGNF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CSC(=N1)CF

Origin of Product

United States

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